Tetrakis(2-ethylhexoxy)silane

Description

Molecular Structure and Chemical Identity of Tetrakis(2-ethylhexoxy)silane

The unique characteristics of this compound stem from its specific molecular arrangement and chemical makeup.

The compound is systematically named this compound. It is also known by several synonyms, which include:

Tetra(2-ethylhexyl) silicate (B1173343) chemblink.com

Tetrakis(2-ethylhexyl) orthosilicate (B98303) chemblink.comnih.gov

Silicic acid (H4SiO4), tetrakis(2-ethylhexyl) ester nih.gov

2-Ethyl-1-hexanol silicate nih.gov

2-ethyl-1-hexanolsilicate chemicalbook.com

tetra(2-ethylhexoxy)silane chemicalbook.com

2-ethylhexanoltetrasilicate chemicalbook.com

The chemical formula for this compound is C32H68O4Si. chemfish.co.jp Its molecular weight is approximately 544.97 g/mol . chemfish.co.jp

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 115-82-2 guidechem.comchemfish.co.jp |

| Molecular Formula | C32H68O4Si guidechem.comchemfish.co.jp |

| Molecular Weight | 544.97 g/mol chemfish.co.jp |

| EINECS Number | 204-109-6 guidechem.com |

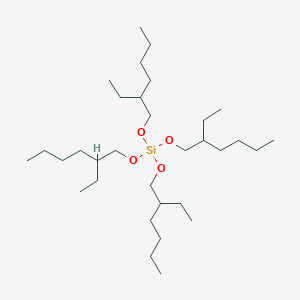

The structure of this compound consists of a central silicon atom bonded to four 2-ethylhexoxy groups through oxygen atoms. The 2-ethylhexyl group is a branched alkyl chain, which introduces steric hindrance around the silicon center. This steric bulk influences the reactivity of the molecule, particularly its hydrolysis and condensation rates, which are slower compared to silanes with less bulky substituents. The molecule is chiral due to the presence of four stereocenters at the second carbon of the ethylhexyl chains.

Historical Context and Early Research Directions

The development of organosilicon chemistry in the mid-20th century paved the way for the synthesis and investigation of compounds like this compound. Early interest in such silicate esters was driven by the need for thermally stable fluids with a wide liquid range. Research in the 1970s focused on its potential use in hydrophobic coatings and as a component in specialty silicones for the automotive and construction industries. One notable early application was in hydraulic fluids for high-altitude aircraft, where its thermal stability was a key advantage. gelest.com

Significance in Contemporary Materials Research

In modern materials science, this compound continues to be relevant for a variety of applications. Its bulky alkyl groups are known to reduce crystallization in polymers, thereby enhancing flexibility, which is particularly useful in high-temperature elastomers. The compound serves as a precursor in the sol-gel process for creating silica-based materials and can be used to modify the surface of materials to impart hydrophobicity.

The hydrolysis and condensation of this compound are fundamental to its application in forming silica (B1680970) networks. mdpi.com These reactions, which can be catalyzed by acids or bases, involve the reaction with water to form silanol (B1196071) groups (Si-OH) and subsequent condensation to form siloxane bonds (Si-O-Si), releasing 2-ethylhexanol as a byproduct. mdpi.comunm.edu The rate of these reactions is influenced by factors such as the water-to-silane ratio and the pH of the medium. mdpi.com

Recent research has also explored its use in advanced polyethylene (B3416737) catalysts and as a component in lubricating oil compositions. google.comgoogle.is Furthermore, studies have investigated the surface layering behavior of this nonmetallic liquid, revealing density oscillations at its surface when cooled, a phenomenon previously observed only in liquid metals. aps.org This finding opens new avenues for understanding the surface structure of dielectric liquids.

Structure

2D Structure

Properties

IUPAC Name |

tetrakis(2-ethylhexyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68O4Si/c1-9-17-21-29(13-5)25-33-37(34-26-30(14-6)22-18-10-2,35-27-31(15-7)23-19-11-3)36-28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHSFMJHURNQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO[Si](OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051588 | |

| Record name | Tetrakis(2-ethylhexyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-82-2 | |

| Record name | Silicic acid (H4SiO4) tetrakis(2-ethylhexyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra-(2-ethylhexoxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(2-ethylhexoxy)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(2-ethylhexyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-ethylhexyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRA-(2-ETHYLHEXOXY)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9UH69PB2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification Strategies for Tetrakis 2 Ethylhexoxy Silane

Established Synthetic Pathways for Alkoxysilanes

Traditional methods for producing alkoxysilanes, including tetrakis(2-ethylhexoxy)silane, have been well-established in the chemical industry. These pathways typically involve either the direct reaction of elemental silicon with alcohols or the alcoholysis of silicon halides.

The direct synthesis, often referred to as the Direct Process or Rochow Reaction, provides a chlorine-free route to alkoxysilanes. mdpi.comcolab.ws This method involves the reaction of elemental silicon with an alcohol in the presence of a catalyst, typically copper-based, at elevated temperatures. mdpi.comgoogle.com The general reaction for a tetraalkoxysilane is:

Si + 4 ROH → Si(OR)₄ + 2 H₂

This process is considered more environmentally friendly than routes involving chlorosilanes as it avoids the production of harmful byproducts like hydrogen chloride. mdpi.com The reaction can be carried out in slurry reactors, where catalytically-activated silicon particles are suspended in a high-boiling solvent. google.comgoogle.com The product mixture typically contains the desired tetraalkoxysilane along with other species like trialkoxysilane, which can be separated by distillation. google.com For instance, Rochow first reported the synthesis of tetramethoxysilane (B109134) from silicon and methanol (B129727) using a copper catalyst at 280 °C. mdpi.com

Table 1: Examples of Direct Synthesis of Alkoxysilanes

| Alkoxysilane | Alcohol | Catalyst | Temperature (°C) | Reactor Type | Reference |

| Tetramethoxysilane | Methanol | Copper (Cu) | 280 | Fixed-bed | mdpi.com |

| Triethoxysilane | Ethanol (B145695) | Copper (Cu) | ≥ 280 | Slurry | mdpi.com |

| Trialkoxysilanes | Higher Alcohols | Copper (Cu) | 250-300 | Slurry | google.com |

This table presents generalized conditions from various sources and specific examples for illustrative purposes.

A primary and widely used industrial method for synthesizing tetraalkoxysilanes is the alcoholysis of silicon tetrachloride (SiCl₄). researchgate.netiaea.org The synthesis of this compound specifically involves the reaction of silicon tetrachloride with 2-ethylhexanol.

The general reaction is as follows:

SiCl₄ + 4 ROH → Si(OR)₄ + 4 HCl

This reaction is straightforward but has the significant disadvantage of producing corrosive and hazardous hydrogen chloride (HCl) as a byproduct, which requires specialized handling and equipment. researchgate.net Despite this drawback, the method is effective for producing high-purity tetraalkoxysilanes and is a key precursor route for silica-based sol-gel materials. researchgate.net

Advanced Synthetic Methodologies for this compound

Recent research has focused on developing more efficient, sustainable, and versatile methods for synthesizing alkoxysilanes. These advanced strategies include the use of organometallic reagents and novel catalytic systems that can utilize alternative silicon sources.

Organomagnesium compounds, specifically Grignard reagents, offer a versatile route for the synthesis of tailored organoalkoxysilanes, avoiding the use of chlorosilanes. researchgate.net Research has demonstrated a method for obtaining individual ethylalkoxysilanes by reacting tetrakis(2-ethoxyethoxy)silane with Grignard reagents. researchgate.net This approach allows for controlled substitution on the silicon center.

Furthermore, both batch and continuous one-step processes have been developed for manufacturing ethylethoxysilanes from tetraethoxysilane and ethyltrichlorosilane (B93397) using Grignard reagents. researchgate.netacs.org These organomagnesium syntheses are important for producing precursors for polyethylsiloxane liquids and demonstrate the potential for creating complex silane (B1218182) structures through controlled alkylation. researchgate.net The reaction of acyloxysilanes with Grignard reagents has also been explored as a synthetic pathway. k-state.edu

Expanding on the direct synthesis concept, advanced methodologies utilize silicon compounds beyond elemental silicon as starting materials. A significant development is the direct conversion of silica (B1680970) (silicon dioxide, SiO₂) to alkoxysilanes. nih.govacs.org This process involves the base-catalyzed depolymerization of SiO₂ with alcohols. acs.org

The reaction is an equilibrium process:

SiO₂ + 4 ROH ⇌ Si(OR)₄ + 2 H₂O

To drive the reaction towards the product side, dehydrating agents like molecular sieves are often employed to remove the water byproduct. researchgate.netacs.org For example, tetraethoxysilane (TEOS) has been synthesized in a 75% yield by reacting silica with ethanol at 240 °C in the presence of a KOH catalyst and molecular sieves. researchgate.net This route is particularly promising as it utilizes abundant and low-cost silica as a feedstock, bypassing the energy-intensive carbothermal reduction of SiO₂ to elemental silicon. nih.govacs.org Another innovative approach is the use of mechanochemistry, where mechanical activation of silicon in a ball mill facilitates the direct reaction with alcohols, offering a green, one-stage synthesis method. rsc.org

Table 2: Catalyzed Direct Synthesis of TEOS from Silica

| Silicon Source | Alcohol | Catalyst | Dehydrating Agent | Temperature (°C) | Yield (%) | Reference |

| Silica (from RHA*) | Ethanol | KOH (10 mol%) | 3Å Molecular Sieves | 240 | 75 | researchgate.net |

| Silica | Ethanol | Base Catalyst | CaO | - | 76 | semanticscholar.org |

*RHA: Rice Hull Ash

Tetra(hydrocarbyloxy)silanes, the class of compounds to which this compound belongs, can be synthesized directly from elemental silicon or suitable natural silicates by reacting them with alcohols. google.com These tetra-functional silanes have four hydrolyzable groups attached to the central silicon atom. google.com

The general formula for these compounds is Si(OR)₄, where R is a hydrocarbyl group such as 2-ethylhexyl. The bulky, branched 2-ethylhexoxy groups in this compound introduce significant steric hindrance around the silicon atom. This steric bulk influences the compound's reactivity, slowing down the rates of hydrolysis and condensation compared to silanes with smaller, linear alkoxy groups like tetraethoxysilane. This property is valuable in applications where controlled reactivity and the formation of more rigid polymeric films upon hydrolysis are desired. google.com

Functionalization and Derivatization of this compound

Functionalization and derivatization of this compound are primarily achieved through reactions involving its hydrolyzable alkoxy groups. The large, branched structure of the 2-ethylhexoxy substituents plays a critical role in moderating the reactivity of the central silicon atom.

The chemical modification of this compound is centered on two principal reactions common to alkoxysilanes: hydrolysis and condensation. These reactions are the foundation of sol-gel chemistry. However, the reactivity of this compound is distinct from simpler alkoxysilanes like Tetraethoxysilane (TEOS).

Hydrolysis and Condensation: The reaction begins with the hydrolysis of the silicon-alkoxy (Si-OR) bonds to form silanol (B1196071) groups (Si-OH). These silanols are reactive and subsequently undergo condensation to form stable siloxane (Si-O-Si) bonds, releasing alcohol as a byproduct. This process can ultimately lead to the formation of a three-dimensional silica (SiO₂) network.

A key characteristic of this compound is the significant steric hindrance provided by its four bulky 2-ethylhexoxy groups. This steric bulk slows the rate of hydrolysis and condensation, making the process more controllable compared to silanes with smaller substituents like methoxy (B1213986) or ethoxy groups. This reduced reactivity is advantageous in applications requiring a longer pot life or more controlled gelation. The properties of the final material, such as flexibility and hydrophobicity, are also directly influenced by these long alkyl chains.

Transesterification: Another strategy for modifying the compound is transesterification. This equilibrium reaction involves exchanging the 2-ethylhexanol groups with other alcohols. gelest.com This method is particularly practical for introducing functional alcohols that have a higher boiling point, allowing the original 2-ethylhexanol to be removed by distillation to drive the reaction forward. gelest.com Through transesterification, new functional groups can be attached to the silicon center, creating derivatives with tailored chemical properties for specific applications, such as improved adhesion or compatibility with other polymers.

Research findings on the modification of similar branched alkoxysilanes highlight the impact of the substituent structure on material properties.

| Modification Strategy | Reagents & Conditions | Resulting Change in Properties | Research Finding Reference |

| Hydrolysis & Condensation | Water, Acid/Base Catalyst | Formation of siloxane (Si-O-Si) networks. The bulky 2-ethylhexoxy groups lead to slower reaction rates compared to TEOS. | |

| Partial Hydrolysis | Controlled amount of water | Formation of soluble poly(alkoxysiloxane) oligomers, which can be used as pre-polymers for coatings. | google.com |

| Transesterification | Functional alcohol (R'-OH), Catalyst | Exchange of 2-ethylhexoxy groups, creating new silane esters (Si(OR')₄) with different functionalities. | gelest.com |

This compound is a valuable component in the formulation of hybrid organic-inorganic materials, where it typically serves as a crosslinking agent to form the inorganic silica backbone. The sol-gel process is the most common method for this incorporation. ndhu.edu.tw

In these systems, this compound is often co-polymerized with organofunctional silanes. These other silanes possess organic functional groups (e.g., vinyl, epoxy, or amino groups) that can react with an organic polymer matrix, thereby creating a covalent link between the inorganic (silica) and organic phases. researchgate.net

The unique contribution of this compound to these hybrid materials stems from its structure. The long, branched alkyl chains become incorporated into the final material, imparting enhanced flexibility and hydrophobicity. Its bulky nature can also disrupt the crystallinity of polymers, which is beneficial for creating more flexible elastomers. For instance, it is used in lubricating oil compositions where its hydrolysis and condensation products form polysiloxane networks that improve performance. google.com It has also been investigated as a precursor for creating thin films and coatings on various substrates. acs.orgresearchgate.net

Studies have shown that blending functional silanes with non-functional crosslinkers can produce effective primers for improving adhesion between dissimilar materials, such as dental resins and metals. d-nb.info In this context, this compound can act as the non-functional crosslinker that builds the network structure, while other silanes provide direct chemical bonding to the organic resin.

| Hybrid System Application | Role of this compound | Resulting Material Properties | Research Finding Reference |

| Polymer Composites | Inorganic crosslinker | Increased flexibility, reduced polymer crystallization, enhanced hydrophobicity. | |

| Coatings & Thin Films | Precursor film former, network former | Formation of ordered layers and protective silica networks on surfaces. | acs.orgresearchgate.net |

| Lubricants | Polysiloxane network precursor | Improved thermal stability and liquid behavior over a broad temperature range. | google.com |

| Adhesion Promoters | Non-functional crosslinker | Forms the structural backbone of a primer layer, blended with organofunctional silanes for adhesion. | d-nb.info |

Interfacial Phenomena and Confined Liquid Behavior of Tetrakis 2 Ethylhexoxy Silane

Dynamics of Ultrathin Liquid Films on Solid Substrates

The dynamics of thin liquid films are profoundly influenced by the proximity of a solid surface. This influence leads to structural ordering and altered molecular mobility within the film.

X-ray reflectivity and diffraction studies have provided direct evidence of molecular ordering in TEHOS near a solid-liquid interface. anl.govedpsciences.orgresearchgate.net When TEHOS is in contact with a smooth solid substrate, such as a polished silicon wafer, the molecules arrange into distinct layers parallel to the interface. edpsciences.org For thin films of 45–90 Å, as many as three distinct layers of density oscillations have been observed near the solid surface, with a spacing that corresponds to the size of the TEHOS molecule, which has a diameter of about 10 Å. researchgate.net The extent of this ordering is dependent on the smoothness of the substrate surface. researchgate.net

In thicker films (approximately 5000 Å), a diffraction peak is observed, indicating a correlation length of about 32 Å. anl.govresearchgate.net This layering is a phenomenon that occurs at the solid-liquid interface. anl.gov Furthermore, surface layering has also been observed at the free surface of TEHOS when cooled significantly below its critical temperature, though still well above its freezing point. aps.org These observations confirm that surface-induced ordering is a key characteristic of TEHOS at interfaces.

The confinement of TEHOS to ultrathin films significantly impacts the translational diffusion of molecules within the film. Studies using fluorescence correlation spectroscopy (FCS) and single-molecule tracking (SMT) have revealed that the molecular dynamics within these films are heterogeneous. acs.orgqucosa.de The diffusion of probe molecules, such as Rhodamine B, in a thin TEHOS film on a silicon dioxide substrate is not uniform. d-nb.info

A three-layer model has been proposed to explain these heterogeneous dynamics:

Adsorbed Layer: Dye molecules can become adsorbed to the silanol (B1196071) groups on the substrate surface. qucosa.de

Near-Surface Region: A region of slowly diffusing molecules exists within one to two molecular diameters of the substrate. qucosa.de

Bulk-like Region: An upper region where molecules diffuse more freely. qucosa.de

The translational diffusion in these confined films is considerably slower than in the bulk liquid. aip.org Furthermore, the activation energy for translational diffusion in a TEHOS film a few nanometers thick is approximately 3 to 4 times higher than that in the bulk liquid. aip.org This increase in activation energy highlights the significant energy barrier that molecules must overcome to move within the structured environment of the confined film. aip.org

Behavior of Tetrakis(2-ethylhexoxy)silane under Confinement

The behavior of TEHOS under nanoconfinement is characterized by a distinct dynamical structure, measurable mechanical properties of the film, and a response to external forces like shear flow.

Nanoconfined Liquid Films and Their Dynamical Structure

The dynamical structure of nanoconfined TEHOS films is inherently heterogeneous. acs.org This heterogeneity is less pronounced than in films confined between two solid surfaces but is still a defining feature. acs.org FCS measurements on thin TEHOS films reveal autocorrelation functions that are best fitted with two components, indicating a distribution of diffusion times. acs.org

Stiffness and Damping Coefficients of Confined Liquid Films

The mechanical properties of confined TEHOS films can be probed using techniques such as atomic force microscopy (AFM). acs.org Interferometer-based AFM can be used to measure the stiffness (force gradient) and the damping coefficient of the liquid film. acs.org These measurements provide quantitative data on the film's resistance to deformation and its energy dissipation characteristics, which are direct consequences of the molecular ordering and altered dynamics under confinement.

| Property | Description | Measurement Technique |

| Stiffness (Force Gradient) | A measure of the film's resistance to normal compression. | Atomic Force Microscopy (AFM) acs.org |

| Damping Coefficient | A measure of the energy dissipated by the film during oscillation. | Atomic Force Microscopy (AFM) acs.org |

Effects of Shear Flow on Interfacial Ordering

The molecular layers formed by TEHOS at a solid-liquid interface are sensitive to external shear. X-ray scattering studies have been conducted to observe the effects of shear on this interfacial ordering. acs.org In unsheared TEHOS, a distinct diffraction peak indicates the presence of approximately three molecular layers at the interface. acs.org

When a shear flow is applied, the intensity of this diffraction peak decreases as the shear rate increases. acs.org However, the width and position of the peak remain unchanged. acs.org This suggests that the shear flow does not alter the structure of the layered regions themselves but rather reduces the area of the interface that is covered by these ordered layers. acs.org

Spreading Dynamics of Microdroplets and Precursor Layers

The spreading of this compound microdroplets on solid surfaces is characterized by complex and fascinating dynamics, most notably the formation of a multi-layered precursor film. Unlike simpler liquids that may form a single precursor layer, TEHOS develops a more intricate profile. aalto.fi Experiments have shown that a spreading droplet of TEHOS advances via a series of distinct molecular layers, creating a "stepped pyramid" or terraced structure. arxiv.org This terraced spreading has been observed on high-energy substrates like UV-ozone cleaned silicon wafers. arxiv.org

The precursor film of TEHOS can consist of up to four distinct molecular layers that precede the main droplet. aalto.fiarxiv.org This multi-layered structure is a key feature of its spreading dynamics. arxiv.org The thickness of these successive layers is on the order of 10 Å, which is comparable to the diameter of a single TEHOS molecule. arxiv.org The formation of these layers is a dynamic process, with the extent of the k-th layer expanding proportionally to the square root of time. arxiv.org

Molecular dynamics simulations have provided further understanding of this behavior. These simulations suggest that for molecules with a more complex, star-shaped structure like TEHOS, the separation of layers tends to occur, leading to the observed stepped profiles. arxiv.org This is in contrast to more linear, chain-like molecules which may exhibit more rounded droplet shapes. aalto.fiarxiv.org The presence of a tiny cap in the center of the droplet has also been observed in conjunction with the multiple precursor layers. aalto.fiarxiv.org

The following table summarizes the key characteristics of TEHOS microdroplet spreading:

| Feature | Description | Source(s) |

| Precursor Film | Forms a complex, multi-layered precursor film. | aalto.fiarxiv.org |

| Layering | Can form up to four distinct molecular layers. | aalto.fiarxiv.org |

| Spreading Profile | Exhibits a "stepped pyramid" or "terraced" profile. | arxiv.org |

| Layer Thickness | Approximately 10 Å, corresponding to the molecular diameter. | arxiv.org |

| Central Cap | A tiny cap is often observed in the center of the droplet. | aalto.fiarxiv.org |

Role of Molecular Shape in Interfacial Dynamics

The molecular shape of this compound plays a crucial role in its interfacial dynamics. TEHOS is a nearly spherical, nonpolar molecule with a diameter of approximately 10 Å or 1 nm. researchgate.netnih.govresearchgate.net This quasi-spherical, somewhat star-shaped structure is a significant factor in the distinct layering and spreading behaviors observed. arxiv.org

Studies comparing TEHOS with linear alkanes like hexadecane (B31444) have been conducted to assess the role of molecular shape. aip.org The findings indicate that the spherical nature of TEHOS molecules contributes to their tendency to form well-defined layers at interfaces. aip.org Molecular dynamics simulations support this, suggesting that for spherical or dimer molecules, the separation of layers is more likely to occur, leading to stepped droplet shapes. arxiv.org This is contrasted with the behavior of longer, chain-like molecules, which are more prone to mixing between layers, resulting in more rounded droplet profiles. aalto.fi

The hydrophilic center of the TEHOS molecule, due to the hexoxy groups, and its hydrophobic periphery also contribute to its interfacial behavior. This amphiphilic nature can influence how the molecules orient themselves at an interface. The combination of its size, shape, and internal chemical properties dictates the unique interfacial phenomena associated with TEHOS. arxiv.org

Interaction with Substrate Surfaces

The interaction of this compound with substrate surfaces is a key area of study, revealing details about adsorption, film formation, and the influence of surface topography on molecular ordering.

Adsorption and Film Formation Mechanisms

Films of this compound can be prepared on substrates through various methods, including dipping a substrate into a dilute solution or by pouring and draining the pure liquid. researchgate.net X-ray reflectivity studies have been instrumental in revealing the structure of these films. These studies have shown that TEHOS molecules form distinct layers at the solid-liquid interface. researchgate.netsemanticscholar.org

For thin films of TEHOS (in the range of 45–90 Å), three layers of density oscillations have been observed near the solid-liquid interface, with a spacing that is comparable to the molecular size of TEHOS. researchgate.net Even in relatively thick films (around 5000 Å), evidence of 3 to 6 molecular layers at the solid-liquid interface has been found. semanticscholar.orgresearchgate.net This indicates that the layering phenomenon is not just a thin-film effect but is also present in bulk liquid near a solid surface. semanticscholar.org

The formation of these layers is attributed to the geometrical confinement imposed by the hard wall of the substrate. researchgate.net On hydroxylated silicon surfaces, the liquid molecules can organize at the interface by forming hydrogen bonds with the silanol (Si-OH) groups present on the surface, leading to good interfacial adhesion. acs.org

Influence of Substrate Roughness on Surface Layering

The roughness of the substrate surface has a significant impact on the observation and characteristics of molecular layering in this compound films. There is an inverse relationship between the amplitude of the layering and the roughness of the substrate surface. researchgate.net As the surface becomes rougher, the distinctness of the molecular layers diminishes. semanticscholar.org

This effect has been utilized in experimental setups to isolate and study specific interfaces. For instance, to study the free surface of a TEHOS film without interference from the liquid-substrate interface, substrates with a root mean square (rms) surface roughness greater than 20 Å have been used. arxiv.org On such rough surfaces, the scattering features due to the interfacial layers at the substrate are no longer observable, and the internal interface only contributes a diffuse background to the reflectivity data. arxiv.orgaps.orgaps.org This demonstrates that a smooth surface is crucial for the formation and observation of well-defined molecular layers of TEHOS at a solid-liquid interface. researchgate.netsemanticscholar.org

Spectroscopic and Analytical Characterization Methodologies in Research on Tetrakis 2 Ethylhexoxy Silane

X-ray Based Techniques

X-ray scattering and reflectivity are powerful, non-destructive methods for probing the structure of materials at the nanoscale. In the context of TEHOS research, these techniques have been instrumental in revealing the liquid's behavior near solid interfaces.

X-ray reflectivity (XRR) is a highly sensitive technique used to examine the electron density profile of a thin film or an interface in the direction perpendicular to the surface. For TEHOS, a nonpolar liquid with nearly spherical molecules, XRR studies have provided direct evidence of molecular layering at the solid-liquid interface. researchgate.netsemanticscholar.org

In studies of thin films of TEHOS (ranging from 45 to 90 Å) on silicon substrates, X-ray reflectivity measurements have shown density oscillations near the solid-liquid interface. researchgate.net These oscillations indicate the formation of distinct molecular layers with a spacing that is comparable to the size of a single TEHOS molecule, which is approximately 10 Å in diameter. researchgate.netresearchgate.net The observation of up to three such layers has been reported. researchgate.netsemanticscholar.orgacs.org The degree of this ordering has been found to be inversely dependent on the roughness of the substrate surface. researchgate.netarxiv.org

For thicker films of TEHOS (around 5000 Å), a diffraction peak is observed in the specular direction, which is further evidence of layer formation parallel to the substrate. anl.govresearchgate.net The correlation length of this ordering has been estimated to be approximately 32 Å. researchgate.netanl.gov The strength of this diffraction peak diminishes when the substrate is rough or contaminated, suggesting that a clean, smooth surface is crucial for the formation of these ordered layers. anl.gov

Temperature also plays a significant role in the layering phenomenon. X-ray reflectivity studies on TEHOS films have shown that as the temperature is lowered, the structure in the reflectivity data becomes more pronounced, indicating a transition to a more ordered, layered state well above the liquid's freezing point. researchgate.netaps.org This temperature-dependent ordering has been observed at the free surface of TEHOS as well, a phenomenon previously thought to be exclusive to liquid metals. arxiv.orgaps.org

X-ray scattering studies have complemented reflectivity data by providing further details on the interfacial ordering of TEHOS. These experiments have confirmed the presence of a diffraction peak in the specular direction for TEHOS films on smooth silicon substrates, which is a clear signature of molecular layering parallel to the interface. researchgate.net The layer spacings derived from these diffraction peaks are consistent with the molecular dimensions of TEHOS. researchgate.net

The influence of external forces, such as shear, on the interfacial structure of TEHOS has also been investigated using X-ray scattering. When a shear force is applied to a TEHOS film, the intensity of the diffraction peak corresponding to the interfacial layers decreases with an increasing shear rate. acs.orgacs.orgresearchgate.net However, the width and position of the peak remain unchanged, which suggests that the shear flow reduces the area of the interface covered by the ordered layers rather than altering the layer structure itself. acs.orgacs.org

Atomic Force Microscopy (AFM) Applications

Atomic Force Microscopy (AFM) is a versatile scanning probe technique that can provide topographical information and measure local mechanical properties of a surface with high resolution. In the study of TEHOS, AFM has been particularly useful for characterizing the viscoelastic properties of thin liquid films.

Using a specialized, interferometer-based AFM, researchers have been able to directly measure the stiffness (force gradient) and damping coefficient of thin TEHOS films. researchgate.netnih.govacs.orgacs.orgaip.org These measurements reveal oscillations in both stiffness and damping as the AFM tip approaches the substrate through the liquid film. researchgate.netacs.org The period of these oscillations is approximately 1 nm, which corresponds to the molecular diameter of TEHOS and is consistent with the layering observed in X-ray reflectivity experiments. nih.govacs.orgacs.org

The stiffness and damping of the nanoconfined TEHOS liquid have been found to be out of phase with each other, indicating an elastic-like behavior when the liquid is in an ordered, layered state. aip.org The average stiffness of the confined liquid scales linearly with the size of the confining AFM tip. aip.org These AFM measurements provide a mechanical confirmation of the structured nature of TEHOS near a solid surface.

To gain a more comprehensive understanding of the dynamic structure of interfacial TEHOS films, AFM has been combined with Fluorescence Correlation Spectroscopy (FCS). nih.govacs.orgacs.orgwustl.edu This powerful combination allows for the simultaneous measurement of the mechanical properties (stiffness and damping) and the molecular dynamics within the same nanoscale region of the liquid film. nih.govacs.orgacs.orgresearchgate.net While the AFM probes the mechanical response of the layers, FCS provides information on the translational diffusion of probe molecules within those layers.

Fluorescence Correlation Spectroscopy (FCS)

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that measures fluctuations in fluorescence intensity to study the dynamics of fluorescently labeled molecules in a small observation volume. It has been employed to investigate the molecular mobility within thin films of TEHOS.

FCS experiments on TEHOS films have revealed that the molecular dynamics within the film are heterogeneous. researchgate.netnih.govacs.orgacs.org The autocorrelation function of the fluorescence fluctuations is best fitted with a two-component model, indicating the presence of different diffusion rates within the film. nih.govacs.orgacs.org This heterogeneity is thought to arise from the different mobilities of molecules in the ordered layers near the substrate compared to those in the more bulk-like region of the film. acs.org However, this heterogeneity is not as pronounced as what has been observed in liquids confined between two solid surfaces. nih.govacs.orgacs.org

Furthermore, temperature-dependent FCS studies have been used to determine the activation energy of translational diffusion for a fluorescent dye dissolved in TEHOS. nih.gov These studies have shown that the activation energy for diffusion in a nanometer-thick TEHOS film is significantly higher (by a factor of approximately 3-4) than in the bulk liquid. nih.gov This finding underscores the profound effect of interfacial confinement on molecular transport properties.

Single-molecule tracking (SMT) experiments, which complement FCS, have also been performed on ultrathin TEHOS films. These studies have confirmed the strongly heterogeneous nature of single-molecule dynamics within the films, which can be explained by a three-layer model consisting of adsorbed molecules, slowly diffusing molecules in the near-surface region, and more freely diffusing molecules in the upper region of the film.

| Technique | Parameter Measured | Key Finding for TEHOS | References |

| X-ray Reflectivity (XRR) | Electron density profile perpendicular to the surface | Observation of up to three molecular layers with a spacing of ~1 nm near a solid substrate. researchgate.netsemanticscholar.orgacs.org | researchgate.net, acs.org, researchgate.net, semanticscholar.org, aps.org, anl.gov, researchgate.net, arxiv.org |

| X-ray Scattering | Interfacial ordering and structure | Confirmation of molecular layering parallel to the interface; shear flow reduces the area of ordered layers. acs.orgacs.org | acs.org, acs.org, researchgate.net, anl.gov, researchgate.net |

| Atomic Force Microscopy (AFM) | Stiffness and damping of liquid films | Oscillations in stiffness and damping with a period of ~1 nm, confirming mechanical layering. nih.govacs.orgaip.org | nih.gov, acs.org, acs.org, researchgate.net, aip.org |

| Fluorescence Correlation Spectroscopy (FCS) | Translational diffusion and molecular dynamics | Heterogeneous diffusion within the film; significantly higher activation energy for diffusion in thin films compared to bulk. nih.govacs.orgacs.orgnih.gov | nih.gov, acs.org, acs.org, researchgate.net, wustl.edu, , nih.gov |

| Combined AFM and FCS | Simultaneous mechanical properties and molecular dynamics | Correlates the layered mechanical structure with heterogeneous molecular diffusion. nih.govacs.orgacs.org | nih.gov, acs.org, acs.org, wustl.edu, researchgate.net |

Measurement of Translational Diffusion

The translational diffusion of molecules within Tetrakis(2-ethylhexoxy)silane (TEHOS) has been a subject of detailed investigation, particularly using advanced optical techniques like Fluorescence Correlation Spectroscopy (FCS). FCS is a single-molecule sensitive method that measures fluctuations in fluorescence intensity within a minuscule, well-defined observation volume. By analyzing the correlation of these fluctuations over time, one can determine the average transit time of fluorescent probe molecules through the volume, which directly relates to their translational diffusion coefficient.

In studies involving TEHOS, researchers have often employed fluorescent dyes, such as Rhodamine B or Rhodamine 6G, as probes. d-nb.infod-nb.info These dye molecules are added in nanomolar concentrations to the TEHOS liquid. d-nb.info The diffusion of these probes is then assumed to reflect the properties of the surrounding TEHOS matrix.

A significant finding from these studies is the substantial difference in molecular mobility and its energetic requirements when comparing bulk TEHOS to ultrathin films of the liquid on a solid substrate. aip.orgnih.gov For instance, temperature-dependent FCS measurements have been used to determine the activation energy (E_act) for translational diffusion. In bulk TEHOS, the activation energy for a dissolved fluorescent dye was found to be approximately 0.07 eV per molecule (6.2 kJ/mol). However, within an ultrathin film of about 15 nm thickness, this value increased dramatically by a factor of three to four, reaching approximately 0.2 eV per molecule. aip.org This considerable increase in activation energy highlights the strong influence of the solid-liquid interface, which hinders molecular motion compared to the unrestricted environment of the bulk liquid. aip.orgnih.gov The bulk diffusion coefficient for TEHOS itself has been calculated via the Stokes-Einstein relation to be 72 µm²/s, a value that shows good agreement with NMR measurements (77 µm²/s at room temperature). d-nb.info

Analysis of Molecular Dynamics and Heterogeneity

Investigations into the molecular dynamics of TEHOS, especially in thin films, have consistently revealed a heterogeneous environment. This means that the mobility of molecules is not uniform throughout the liquid but varies, particularly with proximity to a solid interface. Fluorescence Correlation Spectroscopy (FCS) has been a key tool in uncovering this complexity. acs.orgresearchgate.net When analyzing the FCS data from probe molecules in thin TEHOS films, the resulting autocorrelation function cannot be adequately described by a single diffusion component. Instead, a two-component model provides a much better fit, indicating the presence of at least two distinct dynamical populations: one faster and one slower. acs.org

This observed heterogeneity is not as pronounced as in cases where a liquid is confined between two solid surfaces, but it is a clear indication of the liquid's dynamic structuring near a single interface. acs.org Further studies combining FCS with Single Molecule Tracking (SMT) on ultrathin TEHOS films have elaborated on this, proposing a three-layer model to explain the strongly heterogeneous dynamics. qucosa.de This model consists of:

Dye molecules that are adsorbed (immobilized) onto the substrate surface.

Slowly diffusing molecules within a near-surface region, extending one to two molecular diameters from the substrate, which is itself laterally heterogeneous. qucosa.de

Freely diffusing molecules in the upper, more bulk-like region of the film. qucosa.de

The variation in diffusion rates across these regions underscores the profound impact of the substrate on the liquid's molecular dynamics. The heterogeneity is also influenced by the chemical nature of the substrate surface, such as the distribution of silanol (B1196071) groups, which can affect probe molecule diffusion through interactions like chemisorption. d-nb.infoqucosa.de

Single Particle Tracking (SPT)

Investigation of Solid-Liquid Interfaces in Ultrathin Films

Single Particle Tracking (SPT) using wide-field microscopy has emerged as a powerful technique for directly visualizing and quantifying molecular motion at the solid-liquid interface of TEHOS. researchgate.netresearchgate.netscispace.com In these experiments, fluorescently labeled nanoparticles, typically silicon dioxide (silica) nanoparticles of about 5 nm in diameter marked with a dye like Rhodamine 6G, are introduced into the TEHOS liquid. researchgate.netresearchgate.netscispace.com These nanoparticles act as probes whose movement is tracked with high spatial and temporal resolution.

When applied to ultrathin TEHOS films (e.g., 5 ± 1 nm thick) on silicon dioxide surfaces, SPT studies reveal a significant slowdown of molecular mobility within the first few nanometers above the substrate. d-nb.inforesearchgate.net This restricted mobility is consistent with the formation of ordered layers of TEHOS molecules near the interface, a phenomenon also suggested by X-ray reflectivity experiments. researchgate.nettu-chemnitz.de The layering effect imposes constraints on the movement of the probe particles, providing direct evidence of a structured, non-bulk-like liquid region at the interface. researchgate.nettu-chemnitz.de

The influence of the substrate is paramount. Studies on TEHOS films on silicon wafers with a thermally grown oxide layer show that the mobility of probe molecules is considerably slower than in the bulk liquid and decreases as the film thins. d-nb.infotu-chemnitz.de This slowdown is attributed to the increased influence of the surface, which can induce a higher effective viscosity in the interfacial region. tu-chemnitz.de

Analysis of Diffusion Coefficient Distributions

A key advantage of SPT is its ability to move beyond average measurements and reveal the full distribution of diffusion coefficients. tu-chemnitz.de By analyzing the mean squared displacements (MSD) of many individual probe particles, researchers can construct a histogram or probability distribution of their diffusion coefficients (D). researchgate.netresearchgate.net

In studies of TEHOS thin films, these distributions are consistently found to be broad and non-uniform, confirming the heterogeneous nature of the liquid environment. researchgate.nettu-chemnitz.de The distributions are often asymmetric, with a tail extending towards larger diffusion coefficients, and cannot be described by a single value. tu-chemnitz.de Instead, they are typically fitted with at least two distinct components, corresponding to populations of slower and faster-moving particles. researchgate.netresearchgate.netscispace.com

A crucial finding is how these diffusion components depend on the film's thickness. researchgate.netresearchgate.netscispace.com

The slower diffusion component is found to be largely independent of the film thickness. This component is associated with the motion of probes within the highly structured, viscous layer immediately adjacent to the solid substrate. researchgate.netresearchgate.net

The faster diffusion component , in contrast, increases as the film thickness increases. This component represents the motion of probes in the upper layers of the film, which are less influenced by the substrate and behave more like the bulk liquid. researchgate.netresearchgate.net

These findings from SPT provide quantitative evidence for a layered dynamic structure within TEHOS films, where mobility is lowest at the substrate and gradually increases with distance from the surface.

Table 1: Diffusion Coefficients in Ultrathin TEHOS Films from SPT This table presents representative data from single particle tracking experiments on TEHOS films of varying thicknesses, showing the two-component nature of diffusion.

| Film Thickness (nm) | Slow Diffusion Coefficient (D_slow) (µm²/s) | Fast Diffusion Coefficient (D_fast) (µm²/s) | Source |

|---|---|---|---|

| 7 | ~0.1 | ~0.5 | researchgate.net |

| 10 | ~0.1 | ~0.8 | researchgate.net |

| 30 | ~0.1 | ~1.2 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diffusion Studies

Pulsed Field Gradient NMR (PFG NMR) for Scale-Dependent Diffusion Anisotropy

Pulsed Field Gradient Nuclear Magnetic Resonance (PFG NMR) is a non-invasive technique that measures molecular self-diffusion by tracking the displacement of molecules over a specific observation time. It is particularly valuable for detecting and characterizing anisotropic diffusion, where the rate of molecular movement depends on the direction of motion. researchgate.net

In the context of TEHOS and similar fluids confined within nanoporous materials like porous silicon, PFG NMR has been instrumental. scispace.comrsc.org By systematically changing the orientation of the sample with respect to the applied magnetic field gradient, it is possible to probe diffusion along different axes. researchgate.net

Studies on fluids within nanoporous silicon have shown that while pores may be predominantly oriented in one direction (e.g., axial), there is also measurable diffusion in the transverse direction, indicating connectivity between pores. researchgate.net PFG NMR experiments reveal that the diffusion in both axial and transverse directions becomes progressively slower as the observation distance (and time) increases. This indicates a scale-dependent diffusion anisotropy, where transport is hindered by a hierarchical structure of constrictions within the channels and connecting "bridges" between them. researchgate.net The ability of PFG NMR to measure direction-dependent diffusion over various length and time scales makes it a highly sensitive tool for exploring complex transport phenomena that deviate from simple "normal" diffusion. researchgate.net For TEHOS confined in mesoporous silicon, NMR has shown a transition from high-temperature Arrhenius behavior to a Vogel-Fulcher-Tammann (VFT)-like behavior at lower temperatures, demonstrating the effect of confinement on the fluid's fundamental dynamic properties. rsc.org

Applications of Tetrakis 2 Ethylhexoxy Silane in Advanced Materials

Sol-Gel Chemistry and Materials Fabrication

The sol-gel process is a versatile wet-chemical technique for fabricating glassy and ceramic materials. wikipedia.org It involves the transition of a colloidal solution (sol) into a gel-like network. wikipedia.org Alkoxides like Tetrakis(2-ethylhexoxy)silane are valuable precursors in this process because they readily react with water. wikipedia.org

Precursor in Sol-Gel Synthesis of Glasses and Ceramics

In the sol-gel process, tetra-alkoxysilanes are hydrolyzed to form silanol (B1196071) groups, which then undergo condensation to create a siloxane network (Si-O-Si). gelest.com This network forms the backbone of the resulting glass or ceramic material. While lower molecular weight silanes like tetraethoxysilane are common, this compound, with its larger and more complex alkoxy groups, can be used to tailor the properties of the final material. gelest.com The branched structure of the 2-ethylhexoxy groups can influence the hydrolysis and condensation rates, affecting the final structure and porosity of the synthesized glasses and ceramics. The use of such precursors in sol-gel technology allows for the creation of specialty metal oxide glasses and ceramics with unique properties. gelest.com

Preparation of Thin Films and Coatings

This compound is utilized in the preparation of thin films and coatings. gelest.comiit.edu Thin films can be created by dissolving the compound in a solvent like hexane (B92381) and then dipping and withdrawing a substrate at a controlled speed to ensure a uniform film thickness. iit.edu These films can be incredibly thin, on the order of 45-90 Å. iit.edu The properties of these films, such as layering, can be studied using techniques like x-ray reflectivity. iit.edu The nature of the substrate, whether smooth, rough, or contaminated, can influence the structure of the deposited liquid film. iit.edu The sol-gel method, in general, is a powerful technique for producing thin films for various applications, including protective coatings and optical waveguides. wikipedia.orggelest.com

Development of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at a molecular or nanometer scale. The sol-gel process is a key method for synthesizing these materials. mdpi.comrsc.org Silanes, including this compound, can act as a bridge between organic and inorganic phases. dow.com The alkoxy groups can be hydrolyzed and condensed to form an inorganic silica (B1680970) network, while the organic part of the molecule can be tailored to impart specific functionalities. gelest.comdow.com This allows for the creation of materials with enhanced mechanical strength, chemical stability, and biocompatibility. mdpi.comrsc.org The ability to precisely control the structure at the nanoscale opens up possibilities for developing advanced materials with specific characteristics for a wide range of applications. mdpi.com

Synthesis of Nanoparticles and Insulating Materials

The sol-gel process is also employed in the synthesis of nanoparticles. wikipedia.org this compound, being a nonpolar and insulating liquid with spherical molecules, has been studied in the context of nanoparticle synthesis and its effects on material properties. researchgate.net For instance, the dispersion of silica nanoparticles in fluids can enhance their thermal properties. researchgate.net Furthermore, the functionalization of silica nanoparticles is a strategy to improve the properties of insulating materials like crosslinked polyethylene (B3416737) (XLPE). mdpi.com While not directly stating the use of this compound for this specific functionalization, the principles of using silanes to modify nanoparticle surfaces are well-established. mdpi.com The flexibility of sol-gel technology also extends to the creation of insulating materials and for applications such as nuclear waste encapsulation. gelest.com

Lubrication and Tribology Research

In addition to its role in materials synthesis, this compound is also investigated for its properties in mechanical applications, particularly in lubrication. gelest.com

Role in Antiwear Film Formation

Tetra-functional hydrolyzable silanes, such as this compound, are explored as antiwear additives in lubricating oils. google.comgoogle.com The mechanism involves the hydrolysis and condensation of the silane (B1218182) on the surfaces of engine components, forming a protective film. google.com This film helps to prevent direct metal-to-metal contact, thereby reducing wear. google.com These silane-based additives are considered as potential non-phosphorus and non-sulfur alternatives to traditional antiwear agents like zinc dialkyldithiophosphate (ZDDP). google.com Research has shown that the formation of these antiwear films, often referred to as tribofilms, is a result of tribomechanically stimulated chemical action at the contact interface. mdpi.com The presence of bulky alkoxy groups, like the 2-ethylhexoxy group, can influence the oil solubility and the rate of hydrolysis, which in turn affects the formation and properties of the antiwear film. google.com

Interactive Data Table: Properties of Silane Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | 115-82-2 | C₃₂H₆₈O₄Si | 561.07 | 419 | 0.879 |

| Tetraethoxysilane | 78-10-4 | C₈H₂₀O₄Si | 208.33 | 168 | 0.934 |

| Tetramethoxysilane (B109134) | 681-84-5 | C₄H₁₂O₄Si | 152.22 | 121 | 1.023 |

| Tetrakis(trimethylsilyloxy)silane | 17082-47-2 | C₁₂H₃₆O₄Si₅ | 384.84 | 224 | 0.867 |

As a Model Liquid for Lubrication Studies

The distinct molecular structure and physical properties of this compound make it an exemplary model liquid for fundamental studies in lubrication and tribology. Its use in research helps to elucidate the behavior of liquids confined in ultra-thin films, a scenario critical to understanding lubrication, wetting, and spreading at the molecular level. ibm.com

Research has shown that thin films of this compound (often abbreviated as TEHOS) on silicon substrates exhibit molecular layering. up.ac.za Using techniques like X-ray reflectivity, studies have observed distinct density oscillations near the solid-liquid interface with a period consistent with the molecule's size (approximately 1 nm). up.ac.za This ordering into discrete layers is a crucial finding, as the dynamics of these layers directly impact the frictional and wear properties of a lubricated interface. The evaporation rate of these films also shows a dependence on the film's thickness, with incomplete molecular layers evaporating faster than complete ones, a phenomenon that leads to the formation of molecular steps. ibm.com

Furthermore, studies on the diffusion of tracer molecules within TEHOS droplets on surfaces have revealed that molecular motion is significantly altered near surface features. qucosa.de The diffusion of molecules slows down and becomes highly anisotropic near a surface step, indicating a temporary trapping of molecules at these sites. qucosa.de This insight is vital for understanding how surface topography influences lubricant behavior and the formation of stable lubricating films. The compound's properties make it an ideal candidate for investigating how molecular conformation and interactions at the solid-liquid interface differ from bulk behavior. acs.org

Table 1: Research Findings on this compound in Lubrication Studies

| Research Focus | Key Findings | Significance for Lubrication | Source(s) |

| Thin Film Evaporation | Evaporation dynamics lead to the formation of distinct molecular layers approximately 10 Å in height. Incomplete layers evaporate more rapidly than complete ones. | Demonstrates the mechanism of molecular layering in thin liquid films, which is fundamental to boundary lubrication processes. | ibm.com |

| Molecular Motion at Interfaces | Diffusion of tracer molecules is slower and anisotropic near surface steps, indicating a temporary molecular trapping potential. | Provides insight into how surface irregularities affect lubricant mobility and the stability of the lubricating film at the nanoscale. | qucosa.de |

| Interfacial Layering | X-ray reflectivity studies show 3-6 ordered molecular layers at the solid-liquid interface, independent of the total film thickness. | Confirms the presence of a structured, quasi-solid-like layer of lubricant at the surface, which governs the interface's tribological properties. | up.ac.za |

| Model Liquid Behavior | Its stable liquid state over a broad temperature range and unique molecular structure make it a good candidate for studying ultrathin film behavior. | Allows researchers to isolate and study fundamental physical phenomena (like layering and spreading) relevant to a wide range of lubricants. | acs.org |

Optoelectronic Materials and Devices

While not a conventional choice for active electronic components, the properties of this compound present potential for supportive roles in optoelectronic devices, particularly where electrical insulation, processability, and thermal stability are required.

In the architecture of OLEDs, various layers are required to manage charge injection, transport, and blocking to achieve efficient light emission. rsc.org Arylsilanes, which contain silicon bonded to aromatic rings, have been extensively studied as host materials and charge transporters due to their high triplet energies and thermal stability. rsc.orgresearchgate.net

This compound, being a tetraalkoxysilane, has different electronic properties. Its four long, flexible alkyl chains are electrically insulating, unlike the conductive aryl groups. This insulating nature, combined with the thermal stability of the central Si-O core, suggests potential applications in OLEDs where charge flow must be prevented or controlled. acs.org For instance, it could be investigated as a component in a host material for the emissive layer. In such a role, its purpose would be to disperse the light-emitting dopant molecules, preventing aggregation that can quench luminescence, while its wide bandgap would help confine excitons within the emissive layer, potentially boosting efficiency. The bulky structure could also improve the solubility and film-forming characteristics of the emissive layer, which is crucial for solution-processed OLEDs.

Its function could be analogous to that of an electron-blocking layer (EBL) or hole-blocking layer (HBL), albeit operating through insulation rather than specific electronic energy level alignment. nih.gov By creating a thin, stable, and uniform insulating layer, it could help confine charge carriers to the light-emitting zone, enhancing the probability of radiative recombination.

The integration of functional materials into polymer matrices is a common strategy for creating novel composites for optoelectronic applications. mdpi.com The success of these composites often hinges on the compatibility between the organic polymer and the incorporated material. Silane compounds are frequently used as coupling agents to bridge the interface between organic and inorganic materials. mdpi.com

This compound is noted for its excellent compatibility with a variety of organic materials and its ability to integrate into polymer matrices. guidechem.com Its bulky molecular structure can disrupt the crystallization of polymers, which in turn enhances the flexibility of the resulting composite material. This is particularly advantageous for applications requiring flexible electronics.

By acting as a plasticizer or a dispersing agent, it can improve the processing and morphological stability of polymer blends used in optoelectronics. For example, in polymer-based solar cells or photodetectors, a uniform and stable active layer morphology is essential for efficient performance. The addition of a compatible, non-volatile liquid like this compound could help control the phase separation of the polymer blend during film formation, leading to improved device performance and longevity. Its integration can create well-defined interfaces within the material, which is crucial for optimizing charge extraction and minimizing trap states. researchgate.net

Theoretical and Computational Studies of Tetrakis 2 Ethylhexoxy Silane Systems

Molecular Dynamics Simulations of Liquid Behavior

Molecular dynamics (MD) simulations have been instrumental in exploring the liquid behavior of tetrakis(2-ethylhexoxy)silane, especially its interaction with solid surfaces. These simulations model the movement of individual atoms or molecules over time, offering a detailed view of dynamic processes that are often difficult to observe experimentally.

MD simulations have been employed to study the dynamics of how microscopic droplets of non-volatile liquids, including those with structures similar to this compound, spread on surfaces. aalto.fi These simulations have revealed that the molecular structure of the liquid plays a significant role in the spreading dynamics and the resulting droplet shape. aalto.fi

For instance, simulations comparing simple Lennard-Jones fluids with more complex chain-like molecules have shown that the internal degrees of freedom of the molecules can influence the spreading profiles. aalto.fi In experiments, droplets of this compound have been observed to develop a complex profile with multiple precursor layers and a small central cap. aalto.fiarxiv.org This is in contrast to other liquids like polydimethylsiloxane (B3030410) (PDMS), which typically form a single precursor layer. aalto.fi The star-shaped molecular structure of this compound is thought to contribute to this distinct layering behavior. arxiv.org

Simulations have also explored the effect of the strength of the surface potential on spreading dynamics. aalto.fi For molecules with simpler structures, dynamical layering with stepped droplet shapes is a characteristic feature. aalto.fi However, for more complex molecules, a tendency for layering is more evident on surfaces with deep and strong potentials. aalto.fi On surfaces with wider and more shallow potentials, faster spreading and more rounded droplet shapes are observed due to the mixing of molecular layers. aalto.fi

The kinetics of precursor film spreading from this compound droplets have been experimentally investigated, with findings showing that the radius of the wetted area (R) varies with time (t) as R ∼ tν, where the exponent ν is in the range of 0.31–0.42. acs.org This contradicts some earlier studies that suggested an exponent of 0.5. acs.org

The phenomenon of dynamical layering, where a spreading droplet advances as a series of distinct molecular layers, is a key characteristic of this compound. arxiv.org X-ray reflectivity studies have confirmed the presence of density oscillations, or layers, at the free surface of liquid this compound. bohrium.com These layers have also been observed near the solid-liquid interface in thin films of the material. researchgate.netresearchgate.net

MD simulations have provided a qualitative understanding of these layering phenomena. For instance, simulations of dimer and tetramer droplets have shown that layering leads to stepped droplet shapes, which is qualitatively similar to the behavior observed for this compound. arxiv.org The simulations suggest that for spherical or dimer-like molecules, the separation of layers is more likely to occur. arxiv.org

The shape of the spreading droplet is influenced by the interplay between intermolecular forces within the liquid and the forces between the liquid and the substrate. arxiv.org In the case of this compound, the strong layering effect leads to a terraced profile, with up to four or five distinct precursor layers being observed in some experiments. aalto.fiarxiv.org This "terraced wetting" is particularly prominent on high-energy substrates. arxiv.org

The table below summarizes key findings from experimental and simulation studies on the droplet spreading and layering of this compound and related systems.

| Feature | Observation | Method |

| Droplet Profile | Develops multiple (up to four) precursor layers with a tiny cap in the center. aalto.fiarxiv.org | Experimental (e.g., ellipsometry) |

| Layering | Exhibits strong dynamical layering, with distinct molecular layers advancing during spreading. arxiv.org | Experimental and Molecular Dynamics Simulations |

| Spreading Kinetics | The radius (R) of the precursor film spreads with time (t) as R ∼ tν, with ν ≈ 0.31–0.42. acs.org | Experimental |

| Surface Influence | "Terraced wetting" is more pronounced on high-energy substrates. arxiv.org | Experimental |

| Molecular Structure | The star-shaped structure is believed to be a key factor in the unique layering behavior. arxiv.org | Inferred from simulations and experiments |

Predictive Models for Interfacial Phenomena

Predictive models for interfacial phenomena are crucial for designing materials with tailored properties, such as in coatings and composites. For silane-based systems, these models often aim to predict wetting behavior and adhesion.

While specific predictive models exclusively for this compound are not extensively documented in the provided search results, general models for silane (B1218182) interactions at interfaces are relevant. The Owens-Wendt model, for example, is widely used to characterize interfacial free energy and can provide insights into the wettability of surfaces treated with silanes. mdpi.com

In the context of composite materials, predictive models based on Einstein's equations for two-phase composites can be used to estimate the tensile modulus, taking into account factors like fiber packing and the level of adhesion at the fiber/matrix interface. scientific.net These models can differentiate between scenarios with poor adhesion and those with good adhesion, the latter being the goal of using silane coupling agents. scientific.net

Machine learning approaches are also emerging as powerful tools for predicting interfacial properties. tandfonline.com By leveraging data from MD simulations, machine learning models can be trained to predict parameters like peak forces for a large number of molecules, which can accelerate the discovery of new and improved silane coupling agents. tandfonline.com These models can take into account various molecular features and their interactions with surfaces to predict performance. tandfonline.com

A summary of relevant predictive modeling approaches is provided in the table below.

| Model/Approach | Application | Key Aspects |

| Owens-Wendt Model | Characterizing interfacial free energy and wettability. mdpi.com | Utilizes contact angle measurements to calculate surface energy components. |

| Einstein-based Composite Models | Predicting the mechanical properties (e.g., tensile modulus) of fiber-reinforced composites. scientific.net | Accounts for fiber volume fraction and the quality of interfacial adhesion. |

| Machine Learning Models | Predicting interfacial properties (e.g., peak forces) of silane molecules. tandfonline.com | Trained on data from molecular dynamics simulations to rapidly screen a large number of potential molecules. |

Computational Approaches to Diffusion in Porous Media

Understanding the diffusion of liquids within porous media is critical for applications such as catalysis, separation processes, and enhanced oil recovery. Computational methods, including MD simulations and techniques like Pulsed Field Gradient Nuclear Magnetic Resonance (PFG NMR), have been used to study the diffusion of this compound in such environments.

One study used PFG NMR to investigate the diffusion of a binary mixture of cyclohexane (B81311) and this compound in a mesoporous material. uni-leipzig.de Due to their different vapor pressures, the two liquids occupy different regions within the porous structure, with cyclohexane being able to exist in both capillary-condensed and gaseous phases, while the less volatile this compound is confined to the liquid phase. uni-leipzig.de

The study found that the self-diffusivities of the two components showed opposite dependencies on the pore loading. uni-leipzig.de The diffusivity of cyclohexane increased with decreasing pore loading, as it could more readily move through the gaseous phase via Knudsen diffusion. uni-leipzig.de In contrast, the diffusivity of this compound decreased with decreasing pore loading because the domains filled with gaseous cyclohexane acted as additional barriers to its transport. uni-leipzig.de

Single-particle tracking experiments combined with computer simulations have also shed light on diffusion in layered structures of thin liquid films, including this compound. researchgate.net These studies have shown that diffusion is normal (i.e., follows Fickian behavior) but is highly dependent on the molecule's distance from the solid surface. researchgate.net Diffusion within the molecular layers is faster than diffusion between the layers, and an additional temperature activation is required to enhance interlayer diffusion. researchgate.net This indicates that the layered structure of the liquid significantly impacts molecular transport.

The following table summarizes the key computational approaches and findings related to the diffusion of this compound in porous and confined systems.

| Computational Approach | System Studied | Key Findings |

| Pulsed Field Gradient NMR (PFG NMR) | Binary mixture of cyclohexane and this compound in a mesoporous material. uni-leipzig.de | The diffusivity of this compound decreases with decreasing pore loading due to transport resistance from the gaseous phase of the more volatile component. uni-leipzig.de |

| Single-Particle Tracking and Computer Simulations | Thin liquid films of this compound on a solid surface. researchgate.net | Diffusion is normal but anisotropic, being faster within molecular layers than between them. Interlayer diffusion is a temperature-activated process. researchgate.net |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes

The conventional synthesis of alkoxysilanes, including Tetrakis(2-ethylhexoxy)silane, often involves processes like the reaction of silicon tetrachloride with the corresponding alcohol, a method established in the 19th century, or through transesterification. google.com The transesterification process is particularly suitable for producing higher-boiling-point esters, as the lower-boiling alcohol by-product can be removed via distillation. google.com

Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic pathways. Key areas of exploration include:

Catalyst Development: Investigating new catalysts for the direct reaction of silicon metal with 2-ethylhexanol could offer a more direct and potentially cost-effective manufacturing process, building on technologies that have become commercially important for lower esters. google.com

Green Chemistry Approaches: Traditional methods can involve corrosive by-products like hydrochloric acid. google.com Future synthetic strategies may focus on alternative reaction pathways that minimize hazardous reagents and waste streams. This includes exploring solvent-free reaction conditions or the use of biocatalysts.

High-Purity Synthesis: For applications in microelectronics or advanced optics, methods to produce this compound with exceptionally high purity will be critical. This involves refining purification techniques to remove trace metallic and organic impurities.

Alternative Precursors: Research into alternative silicon sources beyond silicon tetrachloride could provide new synthetic routes with different economic and environmental profiles. A recent study, for instance, proposed a method for creating individual ethylalkoxysilanes using Grignard reagents and a different tetra-alkoxysilane precursor, suggesting that non-traditional precursor chemistry is a viable research avenue. researchgate.net

| Synthetic Method | Description | Potential Research Direction |

| Alcoholysis of SiCl₄ | Reaction of silicon tetrachloride with 4 equivalents of 2-ethylhexanol. google.com | Development of methods to neutralize or repurpose HCl by-product. |

| Transesterification | Reaction of a simpler alkoxysilane (e.g., TEOS) with 2-ethylhexanol. google.com | Optimization of catalysts and reaction conditions for high conversion and purity. |

| Direct Reaction | Catalyzed reaction of silicon metal with 2-ethylhexanol. google.com | Discovery of more active and selective catalysts for higher branched alcohols. |

| Organometallic Routes | Use of reagents like Grignard reagents with specialized silane (B1218182) precursors. researchgate.net | Exploration of scope and limitations for synthesizing highly branched alkoxysilanes. |

Advanced Characterization Techniques for Complex Systems

The behavior of this compound, particularly at interfaces and in confinement, is complex. Advanced characterization techniques are crucial for elucidating its molecular-scale structure and dynamics, which govern its performance in various applications.